The synthesis of 4-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide typically involves multiple steps, including:
These methods ensure that the final product retains the desired functional groups for biological activity.
The molecular structure of 4-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide can be described as follows:
COc1ccc(NC(=O)CCNS(=O)(=O)c2csc(C)cc2)cc1
The reactions involving 4-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide are primarily centered on its interactions with biological targets:
The mechanism of action for 4-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide is likely related to its ability to interact with specific biological targets:
4-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide has potential applications in several scientific fields:
CAS No.: 13966-05-7
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 55658-55-4
CAS No.: 37330-37-3